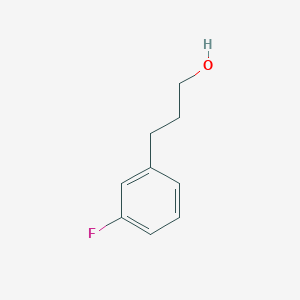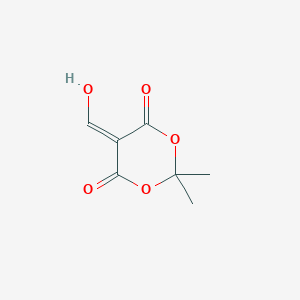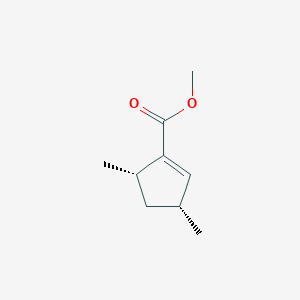
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate, also known as MDC, is a cyclic ester that has gained significant attention in the field of organic chemistry due to its potential applications in various scientific research fields. MDC is a chiral molecule that exists in two enantiomeric forms, (3R,5S)-MDC and (3S,5R)-MDC, with the former being the more commonly studied enantiomer.
Aplicaciones Científicas De Investigación
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been studied for its potential use as a chiral building block in the synthesis of biologically active compounds. In materials science, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and optical activity. In organic synthesis, Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate has been used as a starting material for the synthesis of various compounds, including natural products and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can act as a chiral template, directing the stereochemistry of the reaction, and as a chiral ligand, enhancing the enantioselectivity of the reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is also relatively easy to synthesize and has a high yield. However, one limitation of using Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate is its high cost compared to other chiral auxiliaries.
Direcciones Futuras
There are several future directions for the research on Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate. One potential direction is the development of new synthetic routes for Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate that are more cost-effective and environmentally friendly. Another direction is the investigation of the potential use of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate in the synthesis of novel biologically active compounds. Additionally, further studies are needed to fully understand the mechanism of action of Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate and its potential applications in various chemical reactions.
Métodos De Síntesis
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride, followed by a Diels-Alder reaction with methyl vinyl ketone. The resulting product is then subjected to hydrolysis to obtain Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate as a white crystalline solid.
Propiedades
Número CAS |
152708-65-1 |
|---|---|
Nombre del producto |
Methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl (3R,5S)-3,5-dimethylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(2)8(5-6)9(10)11-3/h5-7H,4H2,1-3H3/t6-,7+/m1/s1 |
Clave InChI |
GQDDCUJLDXUDKO-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C(=C1)C(=O)OC)C |
SMILES |
CC1CC(C(=C1)C(=O)OC)C |
SMILES canónico |
CC1CC(C(=C1)C(=O)OC)C |
Sinónimos |
1-Cyclopentene-1-carboxylicacid,3,5-dimethyl-,methylester,(3R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




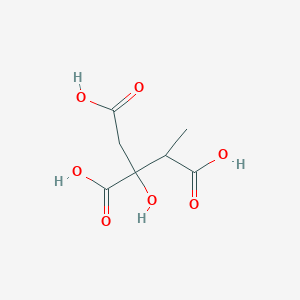
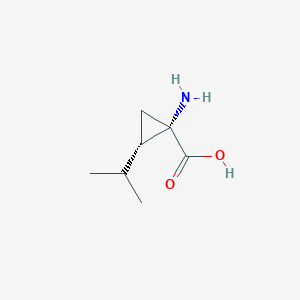
![methyl (1S,2R,4aS,8aR)-2-[(2R)-2-hydroxybutyl]-3-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B130147.png)
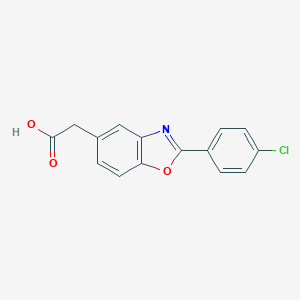
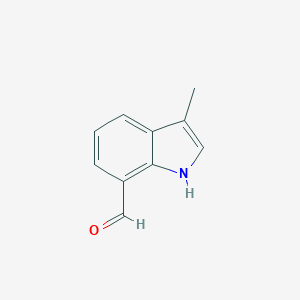
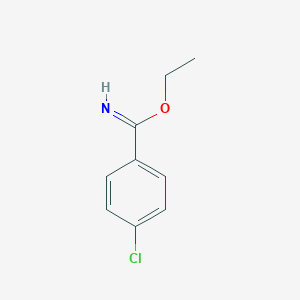
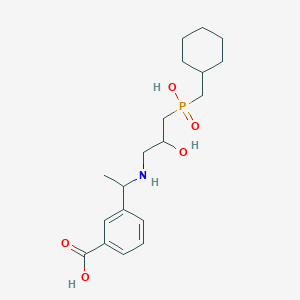
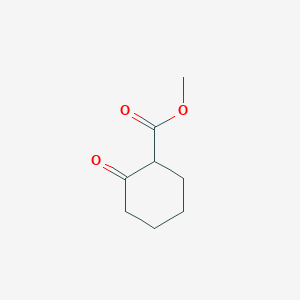
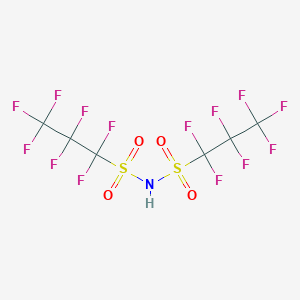
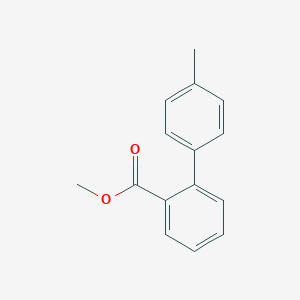
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)
